molecular formula C27H24N2O8S B2438943 ethyl 5-(N-((3-nitrophenyl)sulfonyl)butyramido)-2-phenylbenzofuran-3-carboxylate CAS No. 448214-83-3

ethyl 5-(N-((3-nitrophenyl)sulfonyl)butyramido)-2-phenylbenzofuran-3-carboxylate

Cat. No. B2438943
M. Wt: 536.56
InChI Key: DUWFDMWNSVYJNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains several functional groups, including a benzofuran, a sulfonamide, and a carboxylate ester. It’s likely that this compound has been synthesized for research purposes, as many similar compounds are often used in the development of new pharmaceuticals or materials .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography and NMR spectroscopy are often used to determine the structure of complex organic compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which it’s reacted. Similar compounds can undergo a variety of reactions, including hydrolysis, reduction, and various types of substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals. These properties can be determined through a variety of laboratory tests .

Scientific Research Applications

Synthesis and Characterization of Novel Compounds

Research has focused on the synthesis and characterization of novel compounds derived from ethyl 5-(N-((3-nitrophenyl)sulfonyl)butyramido)-2-phenylbenzofuran-3-carboxylate or similar structures. These compounds are of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

  • Pyrazole derivatives of 5-amino-1,3,4-thiadiazole-2-sulfonamide were synthesized, demonstrating potential antiglaucoma activity. These derivatives were found to be potent inhibitors of carbonic anhydrase isoenzymes, suggesting their potential in developing new therapeutic agents for glaucoma (Kasımoğulları et al., 2010).
  • Another study explored pyranpyrazole derivatives as novel corrosion inhibitors for mild steel in industrial pickling processes. These inhibitors showed high efficiency and were supported by both experimental and quantum chemical studies, indicating their utility in corrosion prevention (Dohare et al., 2017).
  • Metal complexes of pyrazole-based sulfonamide were synthesized and characterized, showing effective inhibition of human carbonic anhydrase isoenzymes. This suggests the potential use of these complexes in therapeutic applications, particularly in conditions where carbonic anhydrase activity is implicated (Büyükkıdan et al., 2017).

Materials Science Applications

  • The use of ethyl 3- and 5-triflyloxy-1H-pyrazole-4-carboxylates in the synthesis of condensed pyrazoles through Pd-catalysed cross-coupling reactions showcases the compound's utility in creating novel materials with potential applications in electronics and photonics (Arbačiauskienė et al., 2011).

Bioactive Potentials and Chemical Studies

  • Chemical investigations of certain mollusks led to the isolation of compounds with antioxidant and anti-inflammatory activities. While not directly synthesized from the target compound, these studies highlight the broader interest in synthesizing and investigating bioactive compounds from related chemical structures (Chakraborty & Joy, 2019).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds may be toxic or corrosive, while others may be flammable or reactive. Safety data sheets (SDS) provide information on the hazards associated with a particular compound .

Future Directions

The future directions for research on a compound like this could include further studies to understand its properties, potential applications in fields like medicine or materials science, and efforts to improve its synthesis process .

properties

IUPAC Name

ethyl 5-[butanoyl-(3-nitrophenyl)sulfonylamino]-2-phenyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O8S/c1-3-9-24(30)28(38(34,35)21-13-8-12-20(16-21)29(32)33)19-14-15-23-22(17-19)25(27(31)36-4-2)26(37-23)18-10-6-5-7-11-18/h5-8,10-17H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUWFDMWNSVYJNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N(C1=CC2=C(C=C1)OC(=C2C(=O)OCC)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 5-(N-((3-nitrophenyl)sulfonyl)butyramido)-2-phenylbenzofuran-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.